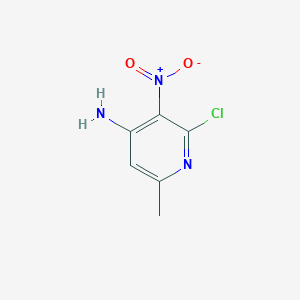

2-Chloro-6-methyl-3-nitropyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-6-methyl-3-nitropyridin-4-amine” is a chemical compound with the CAS Number: 1026907-18-5 . It has a molecular weight of 187.59 . The IUPAC name for this compound is 2-chloro-6-methyl-3-nitro-4-pyridinamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6ClN3O2/c1-3-2-4 (8)5 (10 (11)12)6 (7)9-3/h2H,1H3, (H2,8,9) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Aplicaciones Científicas De Investigación

1. Role in DNA Alkylation and Carcinogenesis

2-Chloro-6-methyl-3-nitropyridin-4-amine has been studied in the context of its interactions with DNA and potential implications in carcinogenesis. One study highlighted the alkylation of DNA by certain carcinogens, including nitrosamines, in various organs such as the liver, kidney, pancreas, and lungs, pointing to the formation of DNA adducts like N7-methylguanine and O6-methylguanine, which are significant in the context of DNA alkylation and potential carcinogenic effects (Kokkinakis & Scarpelli, 1989).

2. Antimalarial Activity

Research has also explored the antimalarial properties of compounds structurally related to this compound. A study delved into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, demonstrating significant activity against Plasmodium berghei infections in mice and encouraging the exploration of these compounds in clinical trials for malaria treatment (Werbel et al., 1986).

3. Understanding Nitrosamine Formation in Food Safety

The compound's relevance extends to the study of biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation, crucial for food safety and quality determination. Research has shown the involvement of certain amines in the formation of nitrosamines, highlighting the importance of understanding these relationships to assure the safety of fish products and potentially mitigate scombroid poisoning (Bulushi et al., 2009).

4. Significance in Pancreatic Cancer Research

The compound's metabolic pathways and their relevance in pancreatic cancer research have been extensively studied. Research shows that certain nitrosamines target DNA, leading to the formation of specific DNA adducts, and these interactions are critical in understanding the initiation of pancreatic cancer, especially in the context of the hamster model (Kokkinakis & Subbarao, 1993).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mecanismo De Acción

Target of Action

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs

Mode of Action

Nitropyridines, a class of compounds to which this molecule belongs, are known to undergo various reactions . More detailed studies are required to elucidate the exact interactions of this compound with its targets.

Biochemical Pathways

As an intermediate in organic synthesis, it may participate in various reactions, potentially affecting multiple pathways

Result of Action

As an intermediate in organic synthesis, its effects would largely depend on the final compounds it helps synthesize . More research is needed to describe these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform , which could have implications for its stability and efficacy in different environments.

Análisis Bioquímico

Biochemical Properties

2-Chloro-6-methyl-3-nitropyridin-4-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with ribosomal s6 kinase p70S6Kβ (S6K2), displaying an IC50 value of 444 nM . This interaction suggests that this compound may influence protein synthesis and cellular growth pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with ribosomal s6 kinase p70S6Kβ (S6K2) indicates potential modulation of protein synthesis pathways, which can affect cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s interaction with ribosomal s6 kinase p70S6Kβ (S6K2) involves binding to the kinase’s active site, leading to inhibition of its activity . This inhibition can result in downstream effects on protein synthesis and cellular growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration, and its activity can be maintained over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. It is essential to determine the threshold levels to avoid toxicity and ensure the compound’s efficacy in research applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with ribosomal s6 kinase p70S6Kβ (S6K2) suggests its role in protein synthesis pathways, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall efficacy in biochemical reactions .

Propiedades

IUPAC Name |

2-chloro-6-methyl-3-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(8)5(10(11)12)6(7)9-3/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYVROLXILHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1026907-18-5 |

Source

|

| Record name | 2-chloro-6-methyl-3-nitropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)

![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)